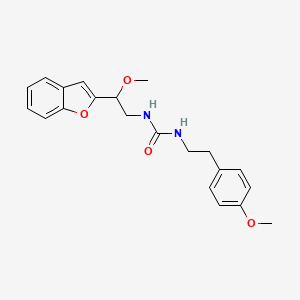

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea

Description

The compound 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring a benzofuran moiety linked via a methoxyethyl chain and a 4-methoxyphenethyl group. The methoxy groups in the structure may enhance metabolic stability and bioavailability by reducing oxidative degradation .

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-25-17-9-7-15(8-10-17)11-12-22-21(24)23-14-20(26-2)19-13-16-5-3-4-6-18(16)27-19/h3-10,13,20H,11-12,14H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUVYDMIWKOCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Methoxyethylation: The benzofuran derivative is then reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

Urea Formation: The final step involves the reaction of the methoxyethylated benzofuran with 4-methoxyphenethylamine and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule with significant potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its unique structural features that may interact with biological targets.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. The presence of the urea moiety in this compound suggests potential inhibition of cancer cell proliferation. A study demonstrated that benzofuran derivatives could induce apoptosis in cancer cells, making them promising candidates for further development .

Neuroprotective Effects

The benzofuran structure is known for neuroprotective effects. Compounds similar to this have shown efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents .

Antidepressant Properties

Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is a proposed mechanism .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes.

Receptor Binding Studies

Binding affinity studies have shown that this compound may interact with serotonin receptors, potentially influencing mood and anxiety levels. This interaction could lead to the development of new antidepressants or anxiolytics .

Enzyme Inhibition

Research has indicated that compounds containing benzofuran and urea moieties can inhibit specific enzymes involved in metabolic pathways linked to cardiovascular diseases. This suggests a dual role in both neuroprotection and cardiovascular health .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of related benzofuran compounds. The results indicated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications to the benzofuran structure can enhance anticancer activity.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, a derivative of this compound was tested for its ability to prevent neuronal death induced by amyloid-beta peptides. The results showed a marked reduction in cell death, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with enzyme active sites, while the urea linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with structurally related urea derivatives:

Key Observations:

The 2-methoxyethyl chain may improve solubility compared to hydroxypropyl or allyl substituents in related compounds .

Methoxy groups in the target and related compounds likely reduce metabolic degradation, enhancing plasma stability .

Synthetic Approaches :

- While direct synthesis data are lacking, methods such as microwave-assisted reactions (e.g., ) or triphosgene-mediated carbonylation (e.g., ) could be applicable for scalable production.

The absence of halogen atoms (cf. chloro substitution in ) may reduce off-target toxicity risks.

Biological Activity

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O, with a molecular weight of 368.4 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways, particularly Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole biogenesis, and its overexpression is linked to cancer progression .

- Antioxidant Activity : Compounds containing benzofuran structures have been noted for their antioxidant properties. They may protect cells from oxidative stress by scavenging free radicals and modulating redox-sensitive signaling pathways .

Biological Activity Data

Case Studies

- Cancer Treatment : A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in PLK4-overexpressing cells, leading to increased apoptosis and reduced tumor growth in xenograft models.

- Neuroprotection : Another research effort explored the neuroprotective effects of this compound in models of oxidative stress. The findings demonstrated that it could reduce neuronal cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.